2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid
Overview
Description
2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid is a useful research compound. Its molecular formula is C11H11N5O3 and its molecular weight is 261.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole structure have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Mode of Action
It is known that 1,2,4-triazoles interact with their targets to exert their effects .
Biochemical Pathways
It is known that 1,2,4-triazoles can affect various biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against two tumor cell lines .
Biochemical Analysis
Biochemical Properties
2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are essential for regulating cellular processes . The compound’s interaction with these enzymes involves binding to their active sites, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites and the overall metabolic flux . The compound’s role in these pathways can lead to changes in energy production, biosynthesis, and degradation of biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and responses.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations can modulate the activity of enzymes and other biomolecules, leading to changes in cellular processes and functions.
Properties
IUPAC Name |
2-[(3-amino-1H-1,2,4-triazol-5-yl)methylcarbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c12-11-14-8(15-16-11)5-13-9(17)6-3-1-2-4-7(6)10(18)19/h1-4H,5H2,(H,13,17)(H,18,19)(H3,12,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKYAZFYFHWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC(=NN2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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